(3-Fluoro-4-morpholin-4-yl-phenyl)-hydrazine
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Overview
Description
(3-Fluoro-4-morpholin-4-yl-phenyl)-hydrazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties The compound consists of a phenyl ring substituted with a fluoro group at the 3-position and a morpholin-4-yl group at the 4-position, along with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-morpholin-4-yl-phenyl)-hydrazine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate, 3-fluoro-4-morpholin-4-yl-phenylamine. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the target compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-morpholin-4-yl-phenyl)-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding phenylamine.
Substitution: The morpholin-4-yl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety can yield azo compounds, while reduction of the fluoro group can produce phenylamines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(3-Fluoro-4-morpholin-4-yl-phenyl)-hydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-morpholin-4-yl-phenyl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The fluoro and morpholin-4-yl groups contribute to the compound’s binding affinity and specificity for its targets. These interactions can affect various cellular pathways and biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-morpholin-4-yl-phenyl)-methanamine: Similar structure but with a methanamine group instead of hydrazine.
(3-Fluoro-4-morpholin-4-yl-phenyl)-carbamic ester: Contains a carbamic ester group, used in different synthetic applications.
Uniqueness
(3-Fluoro-4-morpholin-4-yl-phenyl)-hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may lack the hydrazine group and, consequently, exhibit different chemical and biological properties.
Properties
CAS No. |
1187932-32-6 |
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Molecular Formula |
C10H14FN3O |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
(3-fluoro-4-morpholin-4-ylphenyl)hydrazine |
InChI |
InChI=1S/C10H14FN3O/c11-9-7-8(13-12)1-2-10(9)14-3-5-15-6-4-14/h1-2,7,13H,3-6,12H2 |
InChI Key |
AUSIFGRTYGEAHF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NN)F |
Origin of Product |
United States |
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